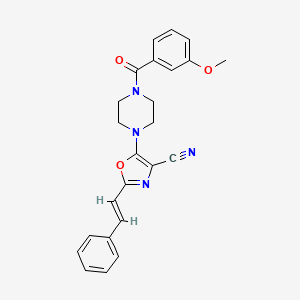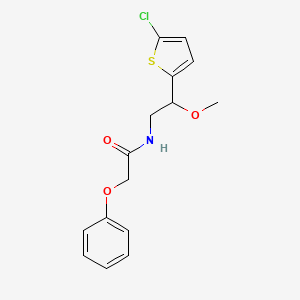
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a fluorophenyl group indicates that there is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached to it .
科学的研究の応用
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as for its potential to treat cancer and other diseases. This compound has also been studied for its potential to act as a neurotransmitter and for its potential to act as an antidepressant.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol is not yet fully understood. However, research suggests that this compound may interact with certain receptors in the body, including the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other psychological processes. In addition, this compound may also interact with other receptors, such as the serotonin and norepinephrine receptors, which are involved in the regulation of mood, anxiety, and other psychological processes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. Research suggests that this compound may act as an anti-inflammatory agent, as well as an antidepressant and anxiolytic. In addition, this compound may also act as a neuroprotective agent and may be involved in the regulation of appetite, sleep, and other physiological processes.
実験室実験の利点と制限
The use of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol in lab experiments has a number of advantages and limitations. One advantage is that this compound is relatively stable and can be synthesized in a variety of ways. Additionally, this compound is relatively non-toxic and has a low potential for side effects. However, there are some limitations to the use of this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are a number of potential future directions for research involving 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol. One potential direction is to further study the mechanism of action of this compound and its potential to act as an anti-inflammatory, antidepressant, anxiolytic, and neuroprotective agent. Additionally, further research could be done to explore the potential of this compound to treat cancer and other diseases, as well as to study its potential to act as a neurotransmitter. Finally, further research could be conducted to explore the potential of this compound to act as a drug delivery system and to identify new therapeutic applications for this compound.
合成法
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol can be synthesized through a variety of methods. One method involves the reaction of 4-fluorophenylacetic acid with 3-propyl-1H-pyrazol-5-ol in the presence of sodium hydroxide. This reaction is carried out in an aqueous solution at a pH of 8.0-9.0 for 1-2 hours. The reaction is then quenched with hydrochloric acid, and the product is isolated and purified through column chromatography.
特性
IUPAC Name |
2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXPCFSFMKVOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium;2-[5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-1-yl]acetate](/img/structure/B2620563.png)

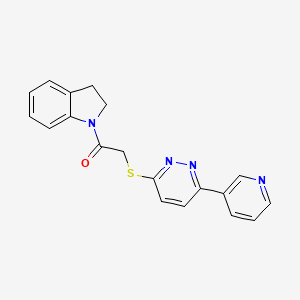
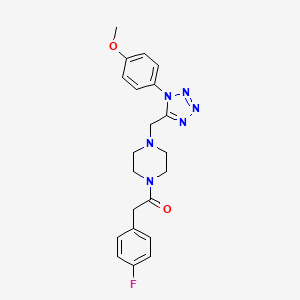



![2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2620574.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)
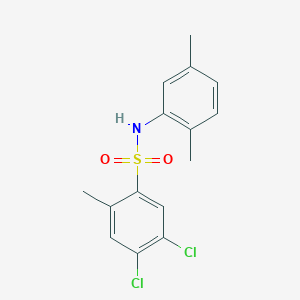
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2620580.png)
![4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2620582.png)
